N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline

Physicochemical property Molecular weight Halogen substitution

Sourcing gaps for the precise 4-Cl/4-OCF₃ β-nitroethenyl sulfone substitution pattern delay SAR campaigns. CAS 1025632-66-9 resolves this with a defined electronic push-pull system (Hammett σₚ Cl +0.23, OCF₃ +0.35), XLogP3 5.2, and TPSA 110 Ų, enabling tunable Michael acceptor reactivity. Outcomes: 44 g/mol lower MW than bromo analog; superior thermal stability (C-Cl BDE ~62 kJ/mol higher than C-Br) reduces scale-up byproducts; lower lipophilicity vs. bis-CF₃ congeners minimizes DMSO precipitation in biochemical assays. Structurally eligible under EP 1000934 A2 for nematicidal/insecticidal SAR exploration.

Molecular Formula C15H10ClF3N2O5S
Molecular Weight 422.76
CAS No. 1025632-66-9
Cat. No. B2829493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline
CAS1025632-66-9
Molecular FormulaC15H10ClF3N2O5S
Molecular Weight422.76
Structural Identifiers
SMILESC1=CC(=CC=C1NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl)OC(F)(F)F
InChIInChI=1S/C15H10ClF3N2O5S/c16-10-1-7-13(8-2-10)27(24,25)14(21(22)23)9-20-11-3-5-12(6-4-11)26-15(17,18)19/h1-9,20H/b14-9+
InChIKeyLPTOCIOTHWMNHL-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline (CAS 1025632-66-9): Chemical Identity & Procurement Baseline for Research Sourcing


N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline (CAS 1025632-66-9; MFCD00245034) is a synthetic small-molecule research compound belonging to the β-nitroethenyl sulfone class. It features a 1-arylsulfonyl-2-nitroethene core substituted with a 4-chlorophenyl group at the sulfonyl position and a 4-(trifluoromethoxy)aniline at the enamine nitrogen . With molecular formula C₁₅H₁₀ClF₃N₂O₅S (MW 422.76), computed XLogP3 of 5.2, and topological polar surface area (TPSA) of 110 Ų, the compound exhibits electronic properties conferred by three strong electron-withdrawing groups—nitro, sulfonyl, and trifluoromethoxy—that collectively polarize the vinylogous double bond and tune its reactivity as a Michael acceptor or electrophilic building block in drug discovery and agrochemical intermediate chemistry [1]. The compound is catalogued as a specialized research intermediate with limited primary literature available, making sourcing from verified suppliers with documented purity specifications essential for reproducible experimentation [2].

Why Generic Substitution Fails for N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline (CAS 1025632-66-9): Critical Structural Determinants of Reactivity and Target Binding


Within the β-nitroethenyl sulfone chemical series, even single-point substituent changes produce compound-specific reactivity and biological profiles that preclude simple interchange. The target compound uniquely pairs a 4-chlorophenylsulfonyl electron-withdrawing group (Hammett σₚ ≈ +0.23 for Cl) with a 4-(trifluoromethoxy)aniline moiety (σₚ ≈ +0.35 for OCF₃), creating a distinct electronic push-pull system across the vinylogous double bond that governs both Michael acceptor reactivity and potential target engagement [1]. Replacement of the 4-Cl with 4-Br (CAS 1024720-42-0) alters sulfonyl electrophilicity and leaving-group potential, while substituting the 4-OCF₃ aniline with 3,5-bis(trifluoromethyl)aniline (CAS 1025527-59-6) shifts the steric and electronic profile of the enamine nitrogen, potentially affecting both synthetic accessibility and biological selectivity . Similarly, the tert-butylphenyl analog (CAS 1025695-96-8) introduces steric bulk at the sulfonyl aryl position, and the pyrimidin-2-amine variant (CAS 1024736-99-9) replaces the aniline ring with a heterocyclic hydrogen-bond donor/acceptor system . These structural variations are not isofunctional; the quantitative evidence below demonstrates that the target compound occupies a distinct position in property space relevant to procurement decisions.

Quantitative Comparative Evidence Guide: N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline (CAS 1025632-66-9) vs. Closest Structural Analogs


Physical Property Differentiation: Molecular Weight and Halogen-Dependent Physicochemical Profile vs. Bromophenyl Analog (CAS 1024720-42-0)

The target compound (CAS 1025632-66-9) exhibits a molecular weight of 422.76 g/mol, compared to 467.21 g/mol for the 4-bromophenyl analog (CAS 1024720-42-0), a difference of 44.45 g/mol (+10.5%) attributable solely to the Cl→Br substitution at the sulfonyl aryl position . This mass reduction places the target compound closer to the Lipinski MW≤500 threshold with greater margin, which may influence solubility and permeability in cell-based assays typical of agrochemical and anti-infective screening cascades [1]. Furthermore, the C–Cl bond (bond dissociation energy ~397 kJ/mol) is thermodynamically stronger than the C–Br bond (~335 kJ/mol) at the para position of the sulfonyl aryl group, conferring potentially greater thermal and photostability to the target compound during synthesis, storage, and assay incubation periods [2].

Physicochemical property Molecular weight Halogen substitution Drug-likeness Lead optimization

Lipophilicity Differentiation: XLogP3 vs. Bis(trifluoromethyl)aniline Analog (CAS 1025527-59-6)

The target compound displays a computed XLogP3 of 5.2, reflecting the balanced lipophilicity contributed by the 4-chlorophenylsulfonyl and 4-(trifluoromethoxy)aniline moieties [1]. In contrast, the 3,5-bis(trifluoromethyl)aniline analog (CAS 1025527-59-6; C₁₆H₉ClF₆N₂O₄S, MW 474.76) introduces two additional –CF₃ groups on the aniline ring, each contributing approximately +0.5 to +0.7 logP units, resulting in an estimated XLogP3 of ~5.8–6.2 (estimated from fragment-based methods; no direct XLogP3 value was available for this comparator) [2]. The lower lipophilicity of the target compound (ΔXLogP3 ≈ −0.6 to −1.0) is consistent with improved aqueous solubility potential, a critical parameter for biochemical and cell-based assay compatibility where DMSO stock solution precipitation at high logP is a common failure mode [3].

Lipophilicity XLogP ADME property Trifluoromethoxy Trifluoromethyl

Hydrogen-Bonding Capacity Differentiation: TPSA and H-Bond Donor Count vs. Pyrimidin-2-amine Analog (CAS 1024736-99-9)

The target compound has a computed topological polar surface area (TPSA) of 110 Ų and a single hydrogen-bond donor (the enamine N–H) [1]. The pyrimidin-2-amine analog (CAS 1024736-99-9; C₁₂H₉ClN₄O₄S, MW 340.74, TPSA ≈ 130 Ų estimated) introduces two additional nitrogen atoms in the heterocyclic ring, increasing hydrogen-bond acceptor count and TPSA by approximately 20 Ų . This TPSA difference places the target compound closer to the commonly cited TPSA≤90 Ų threshold for blood-brain barrier penetration (albeit still above it) and the TPSA≤140 Ų cutoff for oral absorption, while the pyrimidine analog moves further from these desirable ranges [2]. The single H-bond donor in the target compound, versus the pyrimidine analog's potential for additional N–H tautomeric donors, simplifies the hydrogen-bonding pharmacophore and may reduce off-target interactions in fragment-based screening libraries [3].

Topological polar surface area Hydrogen bonding Permeability Blood-brain barrier Fragment-based screening

Documented Scaffold Utility: Pesticidal and Antiparasitic Patent Disclosure for 1-Aryl-1-sulfonyl-2-nitroethane Class (EP 1000934 A2)

European Patent EP 1000934 A2 (American Cyanamid Company, filed 1999) explicitly claims the pesticidal and parasiticidal use of 1-aryl-1-(substituted sulfonyl)-2-nitroethane compounds of formula (I), wherein the aryl group may be phenyl optionally substituted with halogen, and the sulfonyl-substituted ethene motif directly matches the core scaffold of the target compound [1]. The patent demonstrates that compounds within this class exhibit nematocidal, insecticidal, and acaricidal activity when applied at pesticidally effective amounts. While the specific 4-chlorophenyl/4-trifluoromethoxyaniline combination (CAS 1025632-66-9) is not individually exemplified with quantitative IC₅₀ or LD₅₀ values in the patent claims, the structural eligibility of the target compound under Formula I provides class-level evidence for its potential utility in agrochemical discovery programs, distinguishing it from analogs that fall outside the substitution scope defined in the patent [2].

Agrochemical intermediate Nematicide Insecticide Acaricide Patent evidence

Best-Validated Research & Industrial Application Scenarios for N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline (CAS 1025632-66-9)


Agrochemical Lead Discovery: Nematicidal and Insecticidal Candidate Screening Within the EP 1000934 A2 Compound Space

The target compound is structurally eligible under Formula I of EP 1000934 A2, which claims 1-aryl-1-sulfonyl-2-nitroethane derivatives for nematode, insect, and acarid pest control [1]. Procurement of CAS 1025632-66-9 enables structure-activity relationship (SAR) exploration around the 4-chlorophenyl/4-trifluoromethoxyaniline substitution pattern, specifically to probe whether the electron-withdrawing OCF₃ group enhances target-site binding or metabolic stability relative to unsubstituted aniline or 4-CF₃ analogs. The compound's XLogP3 of 5.2 supports adequate membrane penetration in arthropod and nematode ex vivo assays, while its single H-bond donor (TPSA 110 Ų) may reduce cuticular binding compared to more polar heterocyclic variants [2].

Medicinal Chemistry: Electrophilic Building Block for Covalent Inhibitor Design

The sulfonyl-nitroethene core of CAS 1025632-66-9 functions as a polarized Michael acceptor, with the combined electron-withdrawing effects of the 4-chlorophenylsulfonyl and nitro groups activating the β-carbon toward nucleophilic attack by cysteine thiolates or other biological nucleophiles [1]. The 4-(trifluoromethoxy)aniline moiety modulates the electrophilicity of the vinylogous system while contributing to target recognition via hydrophobic and potential halogen-bonding interactions. This compound is suitable for fragment-based covalent inhibitor screening where tunable electrophilicity is required; the chloro substituent offers a lower-mass, metabolically more stable alternative to the bromo analog (ΔMW = −44.45 g/mol) .

Chemical Biology: Probe Development Leveraging Computed Drug-Likeness Profile

With XLogP3 of 5.2, TPSA of 110 Ų, and 1 H-bond donor, the target compound occupies a property space compatible with cell-permeable probe development, albeit with attention to solubility optimization [1]. Compared to the 3,5-bis(trifluoromethyl)aniline analog (estimated XLogP3 ≈ 5.8–6.2), the target compound's lower lipophilicity reduces the risk of DMSO stock precipitation in biochemical assay formats and non-specific protein binding artifacts [2]. This makes it a preferred starting point for chemical probe campaigns requiring cellular target engagement data, where excessively lipophilic congeners frequently fail due to poor solubility and high protein binding.

Agrochemical Intermediate: Synthesis of Sulfonamide and Nitroalkene-Derived Bioactive Molecules

The compound serves as a versatile intermediate for constructing novel sulfonamide or nitroalkene derivatives via cross-coupling or nucleophilic substitution reactions [1]. The presence of three electron-withdrawing groups (chloro, nitro, trifluoromethoxy) enhances the electrophilic character of the nitroethenyl double bond, enabling selective transformations such as Michael additions, cycloadditions, or reductive aminations. For process chemistry groups, the C–Cl bond at the sulfonyl aryl position provides greater thermal stability during scale-up compared to the C–Br analog (BDE difference ~62 kJ/mol), potentially reducing byproduct formation under elevated temperature conditions [2].

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